molecular formula C6H7FN2O B2466378 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde CAS No. 1429418-45-0

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Cat. No. B2466378
CAS RN: 1429418-45-0
M. Wt: 142.133
InChI Key: QFEBFLDYSBLNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7FN2O. It has a molecular weight of 142.13 . The IUPAC name for this compound is 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to a fluorine atom and an ethyl group .


Chemical Reactions Analysis

Pyrazoles, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde has a molecular weight of 142.13 . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Studies

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and crystal structures. The compound is a key precursor in the synthesis of various pyrazole compounds, such as N-substituted pyrazolines, synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures of these compounds have been elucidated using X-ray single-crystal structure determination, revealing specific dihedral angles and molecular conformations (Loh et al., 2013).

Synthesis and Biological Investigations

This compound has also been used to synthesize quinolinyl chalcones containing a pyrazole group. These compounds have shown promising antimicrobial properties and moderate antioxidant activity. The synthesis involves Claisen–Schmidt condensation under ultrasonic methods, and the compounds were characterized by spectroscopic methods and X-ray crystallography (Prasath et al., 2015).

Role in Synthesis of Ferrocene Derivatives

New ferrocene derivatives involving 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have been synthesized, exhibiting interesting electrochemical properties. These compounds demonstrated a reversible one-electron oxidation-reduction wave, which is significant for their potential applications in various electrochemical devices (Rodionov et al., 2011).

Antimicrobial and Antioxidant Properties

Several derivatives of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have been synthesized and screened for their in vitro antimicrobial, antifungal, and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential therapeutic applications (Bhat et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

Fluorine atoms are often incorporated into drug molecules to enhance their binding affinity and selectivity . The pyrazole ring, on the other hand, is a common feature in many bioactive compounds and is known to contribute to their biological activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could influence multiple biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is currently unavailable For instance, the ethyl group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution. The fluorine atom, on the other hand, could enhance the compound’s metabolic stability .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could exert a variety of molecular and cellular effects.

properties

IUPAC Name

1-ethyl-5-fluoropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBFLDYSBLNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.